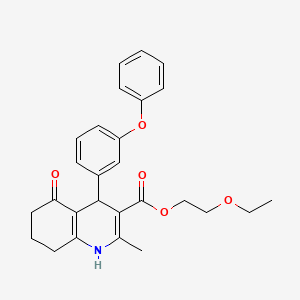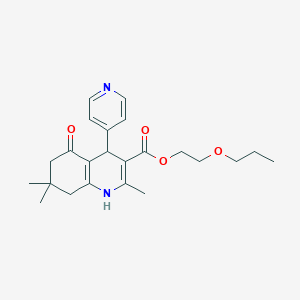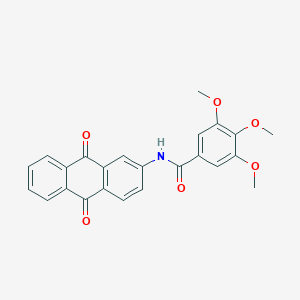![molecular formula C16H18N2O3S2 B5206630 N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)
N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTF, and it has been studied extensively for its biological and chemical properties.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, DMTF has been shown to have anti-cancer properties and has been studied as a potential anti-tumor agent. In materials science, DMTF has been used as a building block for the synthesis of new materials with interesting properties. In organic chemistry, DMTF has been used as a reagent for various reactions, including cross-coupling reactions and nucleophilic substitutions.
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and histone deacetylase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. It has also been shown to inhibit the activity of certain enzymes, which may have implications in the treatment of various diseases. In addition, DMTF has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide in lab experiments is its high purity and yield. This makes it suitable for various applications, including medicinal chemistry and materials science. However, one limitation of this compound is its relatively high cost, which may limit its use in certain experiments.
将来の方向性
There are many future directions for research related to N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide. One potential direction is to further study its anti-cancer properties and its potential as an anti-tumor agent. Another direction is to explore its potential applications in materials science, including the synthesis of new materials with interesting properties. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成法
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide involves the reaction of 5-bromoindan-1-one with 2-thiophenecarboxylic acid to form 5-bromo-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide. This intermediate product is then reacted with dimethyl sulfonamide and triethylamine to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various scientific applications.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-(dimethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-18(2)23(20,21)14-9-15(22-10-14)16(19)17-13-7-6-11-4-3-5-12(11)8-13/h6-10H,3-5H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHPQXFGZQTDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(aminosulfonyl)phenyl]-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5206569.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5206573.png)
![N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5206575.png)

![4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5206612.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)


![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)